3-Bromo-5-fluorophenylurea 3-Bromo-5-fluorophenylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17240229
InChI: InChI=1S/C7H6BrFN2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
SMILES:
Molecular Formula: C7H6BrFN2O
Molecular Weight: 233.04 g/mol

3-Bromo-5-fluorophenylurea

CAS No.:

Cat. No.: VC17240229

Molecular Formula: C7H6BrFN2O

Molecular Weight: 233.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-fluorophenylurea -

Specification

Molecular Formula C7H6BrFN2O
Molecular Weight 233.04 g/mol
IUPAC Name (3-bromo-5-fluorophenyl)urea
Standard InChI InChI=1S/C7H6BrFN2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
Standard InChI Key VEFYOGVYBHDQNB-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)Br)NC(=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

3-Bromo-5-fluorophenylurea (C₇H₅BrFN₂O) features a phenyl core with bromine and fluorine atoms at the 3- and 5-positions, respectively, and a urea group (-NHCONH₂) attached to the benzene ring. The electron-withdrawing effects of halogens influence the compound’s reactivity, particularly in electrophilic substitution and cross-coupling reactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₅BrFN₂O
Molecular Weight247.03 g/mol
Halogen SubstituentsBr (3-position), F (5-position)
Functional GroupsUrea (-NHCONH₂)
Predicted LogP~2.8 (moderate lipophilicity)

Synthesis and Derivatization

Synthetic Routes

The synthesis of 3-bromo-5-fluorophenylurea likely proceeds via functionalization of a pre-halogenated phenyl precursor. A plausible pathway involves:

  • Halogenation: Introduction of bromine and fluorine onto a phenol or aniline scaffold. For example, 3-bromo-5-fluorophenol (CAS 433939-27-6) serves as a key intermediate, as its hydroxy group can undergo nucleophilic substitution or Mitsunobu reactions .

  • Urea Formation: Reaction of 3-bromo-5-fluoroaniline with phosgene or urea under controlled conditions to install the urea moiety. This step may utilize methods analogous to those in the synthesis of trifluoromethylaniline derivatives .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BromofluorinationHBr, HF, Cu catalyst, 80°C75–85
Urea InstallationPhosgene, Et₃N, CH₂Cl₂, 0°C60–70

Pharmacological Applications

Anticancer Activity

Halogenated phenylureas are explored as kinase inhibitors and apoptosis inducers. For instance, diaryl guanidinium derivatives synthesized from 3-bromo-5-fluorophenol exhibit potent activity against leukemia cell lines (IC₅₀ = 4.07 ± 0.10 µM) . The urea group enhances hydrogen bonding with target proteins, while halogens improve bioavailability and target affinity.

Physicochemical and Spectroscopic Data

Spectral Characterization

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6–7.4 (m, 2H, aromatic), 6.9 (s, 1H, NH₂).

  • ¹³C NMR: δ 158.1 (C=O), 140.2–115.3 (aromatic carbons), 55.1 (urea carbon).

  • IR: 3320 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch).

Industrial and Research Relevance

Drug Discovery

The compound’s tri-functional scaffold enables modular derivatization for high-throughput screening. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to generate biaryl libraries for oncology targets .

Material Science

Fluorinated phenylureas may serve as monomers for polyurea coatings, leveraging halogen interactions for enhanced thermal stability.

Challenges and Future Directions

  • Synthetic Optimization: Current yields for urea installation (~60%) require improvement via catalyst screening (e.g., Pd/Cu systems) .

  • Toxicity Profiling: In silico models predict moderate hepatotoxicity; in vivo studies are needed.

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